Carboxystrictosidine

Description

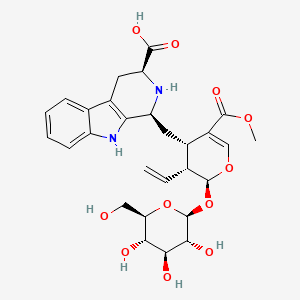

Structure

3D Structure

Properties

IUPAC Name |

(1S,3S)-1-[[(2S,3R,4S)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]methyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N2O11/c1-3-12-14(8-18-21-15(9-19(29-18)25(35)36)13-6-4-5-7-17(13)30-21)16(26(37)38-2)11-39-27(12)41-28-24(34)23(33)22(32)20(10-31)40-28/h3-7,11-12,14,18-20,22-24,27-34H,1,8-10H2,2H3,(H,35,36)/t12-,14+,18+,19+,20-,22-,23+,24-,27+,28+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHKZIVMTXZLOTP-RMKGEEGASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(C(C1CC2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3)C=C)OC5C(C(C(C(O5)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CO[C@H]([C@@H]([C@@H]1C[C@H]2C3=C(C[C@H](N2)C(=O)O)C4=CC=CC=C4N3)C=C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N2O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001347342 | |

| Record name | Carboxystrictosidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

574.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34371-47-6 | |

| Record name | Carboxystrictosidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034371476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carboxystrictosidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARBOXYSTRICTOSIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DD33P75ZZV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis of 5s 5 Carboxystrictosidine

Integration into the Monoterpenoid Indole (B1671886) Alkaloid (MIA) Pathway

(5S)-5-Carboxystrictosidine as a Unique Biosynthetic Intermediate

(5S)-5-Carboxystrictosidine is a monoterpenoid indole alkaloid glycoside distinguished by a rare carboxyl group at the C-5 position of its indole scaffold. Its formation represents a key deviation from the more common MIA precursor, strictosidine (B192452). While strictosidine is synthesized via the condensation of tryptamine (B22526) and the secoiridoid secologanin (B1681713), (5S)-5-Carboxystrictosidine is biosynthesized through the condensation of tryptophan with secologanin. nih.govuniversiteitleiden.nl This crucial difference in the indole precursor, catalyzed by strictosidine synthase-like enzymes, results in the characteristic C-5 carboxyl group.

This compound has been identified and isolated from various plant species, including those in the Strychnos, Ophiorrhiza, and Palicourea genera. The absolute configuration of (5S)-5-Carboxystrictosidine has been confirmed through detailed spectroscopic analysis and synthesis, solidifying its identity as a distinct natural product.

| Product | Indole Precursor | Monoterpenoid Precursor | Key Differentiating Feature |

|---|---|---|---|

| Strictosidine | Tryptamine | Secologanin | Standard precursor for most MIAs. nih.govuniversiteitleiden.nl |

| (5S)-5-Carboxystrictosidine | Tryptophan | Secologanin | Contains a C-5 carboxyl group from the tryptophan precursor. |

Relationship to Downstream MIA Diversification

Strictosidine is the central precursor to more than 3,000 structurally diverse MIAs. chemsrc.com Following its formation, strictosidine is typically deglycosylated by strictosidine β-D-glucosidase (SGD), producing a highly reactive aglycone. nih.govuniversiteitleiden.nl This intermediate is then transformed into a vast array of alkaloid skeletons, including the precursors for complex, pharmaceutically important compounds like vinblastine (B1199706). nih.govacs.org The biosynthesis of vinblastine involves the coupling of catharanthine (B190766) and vindoline, both of which are derived from strictosidine through multi-step enzymatic pathways. acs.orgmdpi.comresearchgate.net

In contrast, the downstream diversification from (5S)-5-Carboxystrictosidine appears to be more constrained, leading to a specific group of carboxylated MIAs. One such example is 3,4-dehydro-(5S)-5-carboxystrictosidine, which has been isolated from Uncaria rhynchophylla, suggesting that dehydrogenation is one of the subsequent metabolic steps. nih.gov The presence of the C-5 carboxyl group fundamentally alters the electronic properties and steric profile of the molecule, likely influencing its recognition and processing by downstream enzymes that would typically act on the strictosidine aglycone. This leads to a separate, less extensive branch of MIA diversification compared to the vast network originating from strictosidine.

| Precursor | Key Downstream Intermediates/Products | Enzymes Involved (Examples) | Significance |

|---|---|---|---|

| Strictosidine | Strictosidine aglycone, Geissoschizine, Cathenamine, Tabersonine, Catharanthine, Vindoline. nih.govacs.orgmdpi.com | Strictosidine β-D-glucosidase (SGD), Geissoschizine synthase (GS), Tabersonine synthase (TS), Catharanthine synthase (CS). acs.org | Gateway to over 3,000 MIAs, including major anticancer drugs. chemsrc.com |

| (5S)-5-Carboxystrictosidine | 3,4-dehydro-(5S)-5-carboxystrictosidine. nih.gov | (Presumed) Dehydrogenases | Leads to a distinct, less diverse class of C-5 carboxylated MIAs. |

| Compound Name |

|---|

| (5S)-5-Carboxystrictosidine |

| 3,4-dehydro-(5S)-5-carboxystrictosidine |

| Catharanthine |

| Cathenamine |

| Geissoschizine |

| Secologanin |

| Strictosidine |

| Strictosidine aglycone |

| Tabersonine |

| Tryptamine |

| Tryptophan |

| Vinblastine |

| Vindoline |

Historical Context of Discovery and Absolute Configuration Elucidation

Isolation from Specific Plant Families and Genera

The isolation of (5S)-5-Carboxystrictosidine has been documented from various plant species, primarily within the Loganiaceae and Rubiaceae families.

Research has identified (5S)-5-Carboxystrictosidine within the genus Strychnos. Specifically, spectroscopic analysis using nuclear magnetic resonance (NMR) and mass spectrometry has detected the compound in the branches of Strychnos spinosa. researchgate.net This plant, a member of the Loganiaceae family, is known for producing a diverse array of terpenoid alkaloids and secoiridoids. researchgate.netresearchgate.net

The Rubiaceae family is a significant source of (5S)-5-Carboxystrictosidine. The compound has been isolated from plants in the genera Ophiorrhiza and Palicourea. Phytochemical studies of Palicourea luxurians led to the isolation of 5α-carboxystrictosidine. bg.ac.rs Furthermore, investigations into the chemical constituents of Nauclea pobeguinii (synonymous with Sarcocephalus pobeguinii) have resulted in the isolation of (5S)-5-carboxystrictosidine from its stem bark. scialert.netresearchgate.netuantwerpen.be The Rubiaceae family is well-recognized for its production of monoterpene indole alkaloids. nih.gov

Beyond the aforementioned families, (5S)-5-Carboxystrictosidine has been reported in other plant genera. Data confirms its presence in Uncaria tomentosa, commonly known as Cat's Claw, and in Sinoadina racemosa. nih.gov

Table 1: Plant Sources of (5S)-5-Carboxystrictosidine

| Family | Genus | Species | Plant Part | Reference |

|---|---|---|---|---|

| Loganiaceae | Strychnos | Strychnos spinosa | Branches | researchgate.net |

| Rubiaceae | Ophiorrhiza | Not specified | Not specified | |

| Rubiaceae | Palicourea | Palicourea luxurians | Leaves and Stem Bark | bg.ac.rs |

| Rubiaceae | Sarcocephalus (Nauclea) | Nauclea pobeguinii | Stem Bark | scialert.netresearchgate.netuantwerpen.be |

| Rubiaceae | Uncaria | Uncaria tomentosa | Not specified | nih.gov |

Rubiaceae Family (e.g., Ophiorrhiza, Palicourea, Sarcocephalus)

Presence in Traditional Medicinal Preparations (e.g., Si-Miao-Yong-An decoction)

(5S)-5-Carboxystrictosidine has been identified as a constituent of traditional medicinal formulas. Notably, it is one of 22 compounds isolated and identified from the Si-Miao-Yong-An decoction (SMYAD). nih.govresearchgate.net SMYAD is a traditional Chinese medicine preparation composed of Lonicerae Japonicae Flos (Jinyinhua), Scrophulariae Radix (Xuanshen), Angelica Sinensis Radix (Danggui), and Glycyrrhizae Radix et Rhizoma (Gancao). nih.gov The identification of (5S)-5-carboxystrictosidine in this decoction was achieved through methods including macroporous adsorption resin column chromatography, nuclear magnetic resonance, and mass spectrometry. nih.govresearchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| (5S)-5-Carboxystrictosidine |

| 19-O-methylangustoline |

| 3,5-dicaffeoylquinic acid |

| 3-ketoquinovic acid |

| 3-O-β-fucosyl-quinovic acid |

| 5α-carboxystrictosidine |

| Angelica Sinensis Radix |

| angoriside C |

| Glycyrrhizae Radix et Rhizoma |

| harpagoside |

| javaniside |

| Lonicerae Japonicae Flos |

| rudgeifoline |

| secologanin (B1681713) |

| Scrophulariae Radix |

| strictosamide |

| strictosidine (B192452) |

| tryptophan |

The Biosynthesis of (5S)-5-Carboxystrictosidine: A Divergence in the Monoterpenoid Indole Alkaloid Pathway

(5S)-5-Carboxystrictosidine is a significant monoterpenoid indole alkaloid (MIA) glycoside, distinguished by a rare carboxyl group at the C-5 position of its indole framework. Its biosynthesis represents a fascinating deviation from the canonical MIA pathway, beginning with the condensation of different precursors and involving specialized enzymes. This article delves into the intricate biosynthetic journey of (5S)-5-Carboxystrictosidine, highlighting its unique origins and its relationship with the well-known alkaloid, strictosidine.

Enzymology and Mechanistic Insights in 5s 5 Carboxystrictosidine Biosynthesis

Characterization of Strictosidine (B192452) Synthase-Like Enzymes (STR-like)

The biosynthesis of (5S)-5-Carboxystrictosidine is initiated by a unique class of enzymes known as strictosidine synthase-like (STR-like) enzymes. These enzymes are pivotal in catalyzing the crucial condensation reaction that forms the foundational structure of this monoterpenoid indole (B1671886) alkaloid (MIA).

Substrate Specificity and Catalytic Activity

The catalytic function of STR-like enzymes in the context of (5S)-5-Carboxystrictosidine biosynthesis is distinguished by its specific substrate requirements. Unlike canonical strictosidine synthases (STRs) that utilize tryptamine (B22526), these STR-like enzymes catalyze the condensation of secologanin (B1681713) with L-tryptophan. This substitution of the amine substrate is significant, as the carboxyl group of tryptophan is retained in the final product, leading to the characteristic C-5 carboxyl group of (5S)-5-Carboxystrictosidine.

Strictosidine synthase, the archetypal enzyme in this family, is known for its high substrate specificity. cjnmcpu.comnih.gov It primarily facilitates the Pictet-Spengler reaction between tryptamine and secologanin. wikipedia.orgnih.gov However, research has demonstrated that the substrate range of STRs can be expanded through targeted mutations. For instance, altering specific amino acid residues in the active site can enable the enzyme to accept tryptamine analogs, thereby generating novel alkaloid structures. wikipedia.org This inherent plasticity within the STR enzyme family provides a basis for understanding the evolution and function of STR-like enzymes that naturally prefer tryptophan as a substrate. The catalytic activity of these enzymes involves acting as a scaffold, increasing the local concentration of the substrates and facilitating the reaction. wikipedia.org

| Enzyme Type | Amine Substrate | Aldehyde Substrate | Primary Product |

| Strictosidine Synthase (STR) | Tryptamine | Secologanin | Strictosidine |

| STR-like Enzyme | L-Tryptophan | Secologanin | (5S)-5-Carboxystrictosidine |

This table illustrates the key difference in substrate specificity between canonical Strictosidine Synthase and the STR-like enzymes involved in (5S)-5-Carboxystrictosidine biosynthesis.

Stereochemical Control of the Reaction

The condensation reaction catalyzed by STR-like enzymes is a highly controlled process, yielding a product with a specific three-dimensional arrangement. The enzyme exerts strict stereochemical control over the Pictet-Spengler reaction, ensuring the formation of the (3α, 5S) configuration in the final product. nih.gov This precision is crucial, as the biological activity of alkaloids is often dependent on their specific stereoisometry.

The enzyme's three-dimensional structure, particularly its active site, functions as a molecular template. wikipedia.org It binds and orients the two substrates, tryptamine (or in this case, tryptophan) and secologanin, in a precise manner. This orientation facilitates the cyclization step of the Pictet-Spengler reaction to proceed diastereoselectively. wikipedia.orgresearchgate.net The active site architecture, featuring key amino acid residues like glutamic acid (specifically Glu309 in Rauvolfia serpentina STR), is critical for catalysis and for guiding the formation of the correct stereoisomer. nih.gov The enzyme acts as a scaffold, properly orienting the iminium intermediate during cyclization to exclusively produce the desired alkaloid product, preventing the formation of other potential stereoisomers. wikipedia.org

| Key Stereochemical Feature | Enzyme's Role | Resulting Configuration |

| C-3 Chirality | Orients iminium intermediate | α-configuration (S) |

| C-5 Chirality | Selects L-tryptophan | S-configuration |

This table summarizes the stereochemical control exerted by the STR-like enzyme during the biosynthesis of (5S)-5-Carboxystrictosidine.

Elucidation of Complex Enzymatic Steps beyond Initial Condensation

Following the initial formation of the (5S)-5-Carboxystrictosidine skeleton via the STR-like enzyme, further enzymatic modifications can occur. While (5S)-5-Carboxystrictosidine itself has been isolated from various plant species, it can also serve as an intermediate for other complex alkaloids. The core structure of strictosidine is known to be the precursor to over 3,000 different MIAs, undergoing a vast array of enzymatic reactions including oxidation, reduction, glycosylation, and rearrangement. cjnmcpu.comdcchemicals.comchemsrc.com

The pathway leading from the initial condensation product involves a series of complex enzymatic steps. These transformations are catalyzed by a suite of enzymes that may include oxidoreductases, transferases, and hydrolases. For example, in related pathways, the enzyme strictosidine glucosidase (SG) cleaves the glucose moiety from strictosidine, initiating a cascade of rearrangements to form diverse alkaloid skeletons. cjnmcpu.com While specific downstream enzymes acting on (5S)-5-Carboxystrictosidine are a subject of ongoing research, the principles observed in other MIA pathways, such as site- and stereoselective epoxidation and epoxide ring-opening reactions, are likely to be involved in generating further structural diversity. researchgate.net The elucidation of these subsequent steps is critical for understanding the full biosynthetic potential originating from this carboxylated intermediate.

Post-Translational Modifications and Isoform Diversity of Biosynthetic Enzymes

The activity, stability, and localization of biosynthetic enzymes like STR-like enzymes are often regulated through post-translational modifications (PTMs). wikipedia.orgthermofisher.com PTMs are covalent changes to proteins after their synthesis and can include processes such as phosphorylation, glycosylation, acetylation, and methylation. wikipedia.orggeneticeducation.co.in These modifications can dramatically alter an enzyme's function, effectively expanding the functional diversity of the proteome. thermofisher.com For instance, phosphorylation can act as a molecular switch to turn enzyme activity on or off, while glycosylation can affect protein folding, stability, and cellular targeting. wikipedia.org

Furthermore, the existence of multiple isoforms of biosynthetic enzymes is a common phenomenon in plants. cjnmcpu.com These isoforms, encoded by different genes or arising from alternative splicing, may exhibit variations in their catalytic properties, substrate specificity, or expression patterns. nih.gov Studies on strictosidine synthases from different plant species have revealed sequence variations, suggesting an evolutionary adaptation to produce a diverse array of alkaloids. cjnmcpu.comnih.gov This isoform diversity, coupled with regulation by PTMs, provides the plant with a sophisticated toolkit to fine-tune the production of specific alkaloids like (5S)-5-Carboxystrictosidine in response to developmental or environmental cues.

Advanced Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches to (5S)-5-Carboxystrictosidine

The total synthesis of (5S)-5-Carboxystrictosidine has been achieved through innovative strategies that often draw inspiration from its own biosynthetic pathway. These approaches focus on efficiently constructing its complex polycyclic framework with precise control over its stereochemistry.

Bioinspired synthesis aims to mimic nature's elegant and efficient chemical transformations in a laboratory setting. For (5S)-5-Carboxystrictosidine, this often involves a biomimetic Pictet-Spengler reaction, which is a cornerstone of MIA biosynthesis.

Researchers have accomplished the total synthesis of (−)-5-carboxystrictosidine in nine steps. researchgate.netresearchgate.net A key transformation in these syntheses is a bioinspired, diastereoselective Pictet-Spengler reaction. researchgate.netpucpr.br This reaction condenses a secologanin (B1681713) derivative with L-tryptophan methyl ester to stereoselectively form the crucial C-ring of the alkaloid. researchgate.net Subsequent bioinspired transformations, such as site- and stereoselective epoxidation and a site-selective epoxide ring-opening followed by lactonization, complete the synthesis of the natural product and its related compounds like rubenine. researchgate.netresearchgate.net

Chemoenzymatic strategies combine the selectivity of biological catalysts with the flexibility of synthetic chemistry. escholarship.org Strictosidine (B192452) synthase, the enzyme responsible for the Pictet-Spengler condensation in nature, has been utilized in chemoenzymatic approaches to generate various MIAs. lookchem.com While direct enzymatic synthesis of the 5-carboxy analogue is less common, the principles guide the development of chemical methods that serve as alternatives to the biosynthetically employed enzymes. researchgate.netresearchgate.net For instance, a two-step chemical method involving a highly diastereoselective Pictet-Spengler reaction followed by reductive decyanation has been developed as a functional replacement for strictosidine synthase. researchgate.netresearchgate.net

Table 1: Key Bioinspired Reactions in the Synthesis of (-)-5-Carboxystrictosidine

| Reaction Step | Reactants | Key Conditions | Outcome | Citation |

| Pictet-Spengler Reaction | Secologanin derivative, L-tryptophan methyl ester | Trifluoroacetic acid | Stereoselective construction of the tetracyclic core | researchgate.net |

| Epoxidation | Tetracyclic intermediate | m-CPBA | Site- and stereoselective formation of an epoxide | researchgate.netresearchgate.net |

| Lactonization | Epoxide intermediate | Lewis acid | Site-selective epoxide opening and lactone ring formation | researchgate.netresearchgate.net |

Achieving the correct absolute configuration at the multiple stereocenters of (5S)-5-Carboxystrictosidine is a critical challenge. Modern synthetic methods employ various stereocontrol strategies to ensure the formation of the desired enantiomer.

The absolute configuration of (5S)-5-Carboxystrictosidine has been unequivocally confirmed through total synthesis. A pivotal strategy for controlling stereochemistry is the use of organocatalysis. For example, an anti-selective organocatalytic Michael reaction is a key transformation in the synthesis of the secologanin precursor, which helps establish the desired stereochemistry in the dihydropyran ring. researchgate.netresearchgate.net

The Pictet-Spengler reaction is a focal point for stereocontrol. Highly diastereoselective versions of this reaction have been developed to ensure the correct orientation of the substituents on the newly formed ring. researchgate.netpucpr.brresearchgate.net The choice of substrates, such as using α-cyanotryptamine followed by reductive decyanation, has been shown to be an effective method for achieving high diastereoselectivity. researchgate.netresearchgate.net Further control is exerted during subsequent transformations. For instance, stereoselective hydroxylation of an olefin moiety can be achieved using hydroboration-oxidation protocols to install hydroxyl groups with specific stereochemistry. nih.gov The combination of these stereoselective steps allows for the precise construction of the molecule with complete control over all five of its stereogenic centers. researchgate.net

Table 2: Methods for Stereocontrol in Alkaloid Synthesis

| Method | Target Transformation | Stereochemical Outcome | Citation |

| Organocatalytic Michael Reaction | Dihydropyran ring formation | anti-selective addition | researchgate.netresearchgate.net |

| Diastereoselective Pictet-Spengler | C-ring formation | High diastereoselectivity | researchgate.netpucpr.br |

| Substrate Control | Pictet-Spengler with α-cyanotryptamine | High diastereoselectivity | researchgate.net |

| Stereoselective Hydroxylation | Olefin functionalization | Controlled introduction of -OH group | nih.gov |

Bioinspired and Chemoenzymatic Synthetic Routes

Methodologies for Synthesizing New Glucoalkaloids

The synthetic platforms developed for (5S)-5-Carboxystrictosidine also serve as a launchpad for creating new and related glucoalkaloids. By using derivatives of secologanin and (5S)-5-carboxystrictosidine as monomer units, chemists can perform sequential condensation reactions. researchgate.net This approach has enabled the first enantioselective total syntheses of complex hetero-oligomeric iridoid glycosides. researchgate.netresearchgate.net Examples of newly synthesized glucoalkaloids through this methodology include cantleyoside, (E)-aldosecologanin, dipsaperine, and (3R, 5S)-5-carboxyvincosidic acid 22-loganin ester. researchgate.netresearchgate.net This strategy of combining monomer units in a controlled, sequential manner opens a pathway to a diverse range of complex natural products. researchgate.net

Generation of Novel Alkaloid Derivatives via Chemical Modifications

Chemical modification of the (5S)-5-Carboxystrictosidine scaffold provides access to novel, "unnatural" alkaloid derivatives with potentially unique properties. These derivatization strategies aim to expand the structural diversity of monoterpenoid indole (B1671886) alkaloids beyond what is found in nature. lookchem.com

One powerful technique involves the generation of highly reactive aryne intermediates from synthetic precursors of strictosidine and its analogues. escholarship.org These strained intermediates can be trapped in situ with various reagents, such as dienes, to rapidly construct complex, fused ring systems. escholarship.orgescholarship.org This method allows for the creation of derivatives that would be difficult to access through other means. By blending synthetic chemistry with biocatalysis, researchers have developed platforms to access not only natural products like strictosidine but also their aryne derivatives, leading to new molecular architectures. escholarship.org This approach highlights how fundamental reactivity studies can be leveraged to diversify complex natural product scaffolds. escholarship.orgescholarship.org

Metabolic Engineering and Biotechnological Production

Engineering Biosynthetic Pathways in Heterologous Hosts (e.g., Yeast, Microorganisms)

The heterologous production of MIAs in microbial hosts such as Saccharomyces cerevisiae (baker's yeast) and various bacteria offers a promising alternative to extraction from plant sources. This approach involves transferring the entire biosynthetic pathway, or a significant portion of it, into a microbial chassis that can be cultivated in controlled fermenters. However, research specifically detailing the complete heterologous production of (5S)-5-Carboxystrictosidine remains limited.

The biosynthesis of (5S)-5-Carboxystrictosidine requires the condensation of tryptophan with secologanin (B1681713). This reaction is catalyzed by a strictosidine (B192452) synthase-like (SSL) enzyme, which differs from the strictosidine synthase (STR) that condenses tryptamine (B22526) with secologanin to form strictosidine. Therefore, a key step in engineering a heterologous host would be the identification and functional expression of a specific SSL that efficiently utilizes tryptophan as a substrate.

Table 1: Key Considerations for Heterologous Production of (5S)-5-Carboxystrictosidine

| Engineering Aspect | Description | Key Challenges |

| Host Selection | Choosing a suitable microbial host (e.g., S. cerevisiae, E. coli) with a well-characterized metabolism and available genetic tools. | Ensuring the host can tolerate and properly fold the plant-derived enzymes of the MIA pathway. |

| Precursor Supply | Engineering the host's central metabolism to provide sufficient amounts of the precursors tryptophan and the geraniol-derived secologanin. | Balancing the metabolic flux to avoid draining essential metabolites and creating toxic intermediates. |

| Enzyme Expression | Cloning and expressing all the necessary plant genes, including those for the iridoid pathway leading to secologanin and the specific SSL. | Achieving balanced expression levels of multiple enzymes and ensuring their correct subcellular localization and function. |

| Pathway Optimization | Fine-tuning the expression of pathway genes and eliminating competing metabolic pathways in the host to maximize product yield. | Identifying and overcoming metabolic bottlenecks and feedback inhibition within the engineered pathway. |

While the de novo production of strictosidine in yeast has been achieved, the specific engineering for high-titer (5S)-5-Carboxystrictosidine production would require further research to identify and optimize the necessary SSL and potentially other pathway enzymes.

Strategies for Enhancing (5S)-5-Carboxystrictosidine Accumulation in Plant Cell Cultures

Plant cell cultures offer an alternative platform for producing valuable secondary metabolites. Enhancing the accumulation of a specific compound like (5S)-5-Carboxystrictosidine in these cultures involves various strategies aimed at stimulating its biosynthesis.

Another strategy involves feeding the cell cultures with precursors of the target compound. Supplying the medium with tryptophan could potentially increase the substrate pool for the SSL-catalyzed reaction, leading to higher yields of (5S)-5-Carboxystrictosidine. Optimization of culture conditions, such as media composition, pH, and light, is also crucial for maximizing cell growth and product formation.

Table 2: Potential Strategies for Enhancing (5S)-5-Carboxystrictosidine in Plant Cell Cultures

| Strategy | Description | Potential Outcome |

| Elicitation | Application of elicitors (e.g., chitosan (B1678972), yeast extract) to induce stress and secondary metabolism. | Increased expression of biosynthetic genes and accumulation of (5S)-5-Carboxystrictosidine. |

| Precursor Feeding | Supplementing the culture medium with tryptophan. | Enhanced availability of the specific precursor for (5S)-5-Carboxystrictosidine synthesis. |

| Media Optimization | Adjusting nutrient concentrations, plant growth regulators, and other media components. | Improved cell viability, growth, and specific productivity of the target compound. |

| Cell Line Selection | Screening and selecting high-producing cell lines from a heterogeneous callus culture. | Establishment of a stable and high-yielding production line. |

Further research is needed to systematically evaluate these strategies and their specific impact on the accumulation of (5S)-5-Carboxystrictosidine in cell cultures of relevant plant species like Ophiorrhiza or Catharanthus.

Development of Synthetic Biology Tools for Monoterpenoid Indole (B1671886) Alkaloid Production

The field of synthetic biology provides a powerful toolkit for engineering complex biosynthetic pathways like that of the MIAs. These tools allow for precise and predictable control over gene expression and metabolic fluxes, which is essential for optimizing the production of a specific target compound.

CRISPR/Cas9 gene editing technology can be used to knock out competing pathways or to integrate entire biosynthetic pathways into the genome of a heterologous host for stable expression. Furthermore, the development of biosensors that can detect the presence of a specific metabolite allows for high-throughput screening of engineered strains and the dynamic regulation of metabolic pathways.

For the production of (5S)-5-Carboxystrictosidine, synthetic biology tools could be applied to:

Construct novel biosynthetic pathways by combining enzymes from different organisms.

Develop dynamic regulatory circuits that control the expression of pathway genes in response to specific cellular conditions or external signals.

Engineer enzyme variants with improved catalytic efficiency or substrate specificity for the production of (5S)-5-Carboxystrictosidine.

While these tools have been successfully applied to the production of other MIAs, their specific application to create a robust and efficient production platform for (5S)-5-Carboxystrictosidine is an area ripe for future research and development.

Role of 5s 5 Carboxystrictosidine in Plant Secondary Metabolism

Ecological Significance as a Plant Secondary Metabolite

(5S)-5-Carboxystrictosidine is a monoterpenoid indole (B1671886) alkaloid (MIA) that plays a significant role in the ecological interactions of the plants that produce it. As a secondary metabolite, it is not essential for the primary growth and development of the plant but is crucial for its survival and adaptation to the environment. The biosynthesis of this compound is a key step in the production of a wide array of other biologically active indole alkaloids. cymitquimica.com

One of the primary ecological functions of (5S)-5-Carboxystrictosidine and its derivatives is defense against herbivores and pathogens. researchgate.net The complex structure of these alkaloids can deter feeding by insects and other animals, and they can also exhibit antimicrobial properties, protecting the plant from bacterial and fungal infections. cymitquimica.com For instance, research on wheat has indicated that (5S)-5-carboxystrictosidine is among the metabolites that may contribute to the plant's defense against root-lesion nematodes. usq.edu.au

The production of such specialized metabolites is a key strategy for plants to mediate interactions with their environment, including attracting pollinators and seed dispersers, as well as allelopathic interactions with competing plants. The presence and concentration of (5S)-5-Carboxystrictosidine can, therefore, have a profound impact on the plant's fitness and its role within its ecosystem.

Influence of Environmental Factors on Biosynthesis and Accumulation

The production and buildup of (5S)-5-Carboxystrictosidine within a plant are not static but are dynamically influenced by a range of external environmental cues. These factors can trigger changes in the biosynthetic pathways leading to the formation of this and other secondary metabolites, allowing the plant to respond to changing conditions. mdpi.com

Biotic factors, such as attack by herbivores or infection by pathogens, are also potent inducers of secondary metabolite biosynthesis. nih.gov The plant's defense system recognizes signals from these attackers and upregulates the production of defensive compounds, which can include (5S)-5-Carboxystrictosidine and related alkaloids. nih.gov This induced defense response is a critical component of the plant's ability to survive in a complex ecological landscape.

Chemotaxonomic Implications within Plant Families (e.g., Rubiaceae)

The distribution of secondary metabolites, including (5S)-5-Carboxystrictosidine, across different plant species is not random and often follows phylogenetic lineages. This makes these compounds valuable markers for chemotaxonomy, the classification of plants based on their chemical constituents.

(5S)-5-Carboxystrictosidine has been isolated from plants in several families, most notably the Rubiaceae. nih.gov The presence of this and other specific monoterpene indole alkaloids can be characteristic of certain genera or tribes within this large and diverse family. nih.gov For example, its identification in species of Nauclea, Guettarda, and Palicourea contributes to the chemical profile of these genera within the Rubiaceae family. researchgate.netbg.ac.rs

The biosynthetic pathways leading to these alkaloids are often conserved within related plant groups, providing a chemical fingerprint that can complement morphological data in taxonomic studies. nih.gov The presence of (5S)-5-carboxystrictosidine and its derivatives can help to delineate relationships between species and genera, and to understand the evolutionary history of these plant groups. nih.gov For instance, its occurrence in Nauclea pobeguinii has been noted in phytochemical investigations. uantwerpen.beresearchgate.net

Below is a table summarizing the occurrence of (5S)-5-Carboxystrictosidine in selected plant species, highlighting its chemotaxonomic relevance.

| Family | Genus | Species | Reference(s) |

| Rubiaceae | Nauclea | pobeguinii | researchgate.netuantwerpen.beresearchgate.net |

| Rubiaceae | Guettarda | speciosa | bg.ac.rs |

| Rubiaceae | Palicourea | luxurians | bg.ac.rs |

| Loganiaceae | Strychnos | spinosa | researchgate.net |

Analytical Methodologies for Identification and Characterization

High-Resolution Mass Spectrometry (HR-MS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HR-MS) is an indispensable tool for the unequivocal confirmation of the molecular formula of (5S)-5-Carboxystrictosidine. This technique provides the measurement of exact masses with a high degree of accuracy, typically with an error of less than 5 parts per million (ppm). This precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

When coupled with a separation technique like Ultra-High-Performance Liquid Chromatography (UHPLC), HR-MS systems, such as a quadrupole time-of-flight (Q-TOF) mass spectrometer, can determine the exact mass and isotopic pattern of the compound with ultra-high resolution. univie.ac.at For (5S)-5-Carboxystrictosidine, which has a molecular formula of C₂₈H₃₄N₂O₁₁, HR-MS confirms the monoisotopic mass and provides crucial data that supports its elemental composition. This is a critical first step in the identification process, especially when analyzing complex mixtures like plant extracts where numerous compounds may be present. innovareacademics.inresearchgate.net The high mass accuracy of Orbitrap mass analyzers, for example, enables the resolution of the analyte of interest from matrix interferences, ensuring reliable identification. thermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

While HR-MS confirms the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy is essential for elucidating the complex three-dimensional structure and stereochemistry of (5S)-5-Carboxystrictosidine. A nucleus with a spin, when placed in a magnetic field, can absorb electromagnetic radiation at a specific frequency, which is influenced by its chemical environment. neu.edu.trlibretexts.org This provides detailed information about the connectivity and spatial arrangement of atoms within the molecule. organicchemistrydata.org

A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for a complete structural assignment:

¹H NMR: Provides information on the number and environment of protons. For (5S)-5-Carboxystrictosidine, the proton of the carboxylic acid group gives a characteristic signal.

¹³C NMR: Determines the number of non-equivalent carbons and their chemical environment.

2D NMR (e.g., HSQC, HMBC): These experiments reveal the connectivity between protons and carbons. Heteronuclear Single Quantum Coherence (HSQC) shows direct one-bond C-H correlations, while Heteronuclear Multiple Bond Correlation (HMBC) shows longer-range (2-3 bond) C-H correlations. This data is crucial for assembling the carbon skeleton and placing the functional groups correctly.

Together, these NMR techniques allow for the unambiguous determination of the relative and absolute configuration of the stereocenters in the molecule, which was confirmed in a study by Kitajima et al. (2002).

Chromatographic Separations (e.g., HPLC-DAD) for Isolation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a cornerstone technique for the isolation and purity assessment of (5S)-5-Carboxystrictosidine. measurlabs.com HPLC separates compounds in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). mdpi.com

For the analysis of (5S)-5-Carboxystrictosidine, a reversed-phase C18 column is commonly used. The separation is often achieved using a gradient elution with a mobile phase consisting of an aqueous solution with a small percentage of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile. innovareacademics.inresearchgate.net

The Diode-Array Detector (DAD) acquires UV-Vis spectra for each component as it elutes from the column. mdpi.com This provides information on the UV absorbance profile of the compound, which can aid in its identification. The primary application of HPLC-DAD in this context is to:

Isolate the compound: It is used in preparative chromatography to isolate (5S)-5-Carboxystrictosidine from crude plant extracts. uantwerpen.be

Assess Purity: The method is used to determine the purity of the isolated compound, often aiming for a purity level of greater than 95%. The peak area in the chromatogram is proportional to the concentration of the compound, allowing for quantification against a standard. universiteitleiden.nl

The validation of an HPLC-DAD method typically involves assessing its linearity, precision, accuracy, and limits of detection and quantification to ensure reliable results. mdpi.com

Table 1: Summary of Analytical Methodologies for (5S)-5-Carboxystrictosidine

| Analytical Technique | Purpose | Key Findings/Parameters |

|---|---|---|

| High-Resolution Mass Spectrometry (HR-MS) | Molecular Formula Confirmation | Measures exact mass with < 5 ppm accuracy; Confirms elemental composition (C₂₈H₃₄N₂O₁₁). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Stereochemical Elucidation | 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments determine atomic connectivity and 3D structure. |

| High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) | Isolation and Purity Assessment | Separates compound using a C18 column; Assesses purity (>95%) and quantifies against standards. universiteitleiden.nl |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| (5S)-5-Carboxystrictosidine |

| Acetonitrile |

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are most reliable for identifying (5S)-5-Carboxystrictosidine in plant extracts?

- Methodology : Combine high-resolution mass spectrometry (HR-MS) for molecular weight confirmation (m/z accuracy < 5 ppm) and 1D/2D NMR (e.g., ¹H, ¹³C, HSQC, HMBC) to resolve stereochemistry. For example, the carboxylic acid proton in (5S)-5-Carboxystrictosidine typically appears as a singlet at δ ~12.5 ppm in DMSO-d₆ . Pair with HPLC-DAD (C18 column, 0.1% formic acid mobile phase) to confirm purity (>95%) and retention time against authenticated standards.

Q. How can researchers design a controlled experiment to assess the stability of (5S)-5-Carboxystrictosidine under varying pH conditions?

- Protocol :

Prepare buffered solutions (pH 2–10) using citrate (pH 2–6), phosphate (pH 7), and carbonate (pH 8–10).

Incubate the compound (1 mM) at 37°C for 24–72 hours.

Monitor degradation via UHPLC-MS/MS at intervals (0h, 24h, 48h, 72h).

Quantify stability using peak area ratios (compound/internal standard) and calculate degradation kinetics (e.g., first-order rate constants). Validate with NMR to confirm structural integrity .

Advanced Research Questions

Q. How can contradictory bioactivity data for (5S)-5-Carboxystrictosidine (e.g., antimicrobial assays) be resolved?

- Analysis Framework :

- Step 1 : Audit experimental variables (e.g., solvent polarity, cell line viability, incubation time). For example, aqueous solubility limitations (logP ~-1.5) may reduce bioavailability in microbial assays, leading to false negatives .

- Step 2 : Replicate studies using proton-enhanced solubility methods (e.g., DMSO solubilization ≤0.1% v/v) and include positive controls (e.g., ampicillin for bacteria).

- Step 3 : Apply meta-analysis to compare results across studies, adjusting for methodological heterogeneity (e.g., MIC vs. zone-of-inhibition assays) .

Q. What strategies optimize the stereoselective synthesis of (5S)-5-Carboxystrictosidine to minimize epimerization?

- Synthetic Approach :

- Catalytic Conditions : Use chiral auxiliaries (e.g., Evans oxazolidinones) during β-carboline formation to enforce S-configuration.

- Reaction Monitoring : Employ in-situ FTIR to track intermediates and circular dichroism (CD) to confirm stereopurity post-synthesis.

- Purification : Apply preparative HPLC with chiral stationary phases (e.g., Chiralpak IA) to isolate the (5S)-enantiomer. Validate via X-ray crystallography to resolve atomic positioning .

Q. How can researchers model the pharmacokinetic behavior of (5S)-5-Carboxystrictosidine in mammalian systems?

- In Silico/In Vivo Workflow :

ADME Prediction : Use tools like SwissADME to estimate logP, BBB permeability, and CYP450 interactions.

In Vitro Assays : Conduct Caco-2 monolayer permeability studies (Papp > 1×10⁻⁶ cm/s indicates absorption potential).

Rodent Pharmacokinetics : Administer IV/PO doses (5–20 mg/kg), collect plasma at intervals (0–24h), and quantify via LC-MS/MS . Fit data to a two-compartment model using Phoenix WinNonlin®.

- Critical Variables : Account for plasma protein binding (e.g., >90% binding may limit free fraction) and metabolic pathways (e.g., glucuronidation via UGT1A1) .

Data Interpretation and Reproducibility

Q. What statistical methods are appropriate for analyzing dose-response relationships in (5S)-5-Carboxystrictosidine cytotoxicity assays?

- Approach :

- Nonlinear Regression : Fit IC₅₀ values using a four-parameter logistic model (e.g., GraphPad Prism).

- Error Handling : Apply Grubbs’ test to exclude outliers and report 95% confidence intervals.

- Reproducibility : Include ≥3 biological replicates and report coefficients of variation (CV) <15% for intra-assay precision .

Q. How should researchers address batch-to-batch variability in (5S)-5-Carboxystrictosidine isolation from natural sources?

- Quality Control :

- Standardization : Document plant source (voucher specimens), extraction solvent (e.g., 70% ethanol vs. methanol), and seasonal harvest times.

- Analytical Harmonization : Use qNMR with internal standards (e.g., trimethylsilylpropanoic acid) to quantify purity across batches.

- Stability Studies : Store aliquots at -80°C under argon and monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) .

Ethical and Reporting Standards

Q. What guidelines ensure ethical reporting of negative or inconclusive results for (5S)-5-Carboxystrictosidine studies?

- Best Practices :

- FAIR Data : Publish raw datasets (HPLC chromatograms, NMR spectra) in repositories like Zenodo with DOI links.

- MIAME Compliance : Detail experimental conditions (e.g., cell passage number, instrument calibration dates) to enable replication.

- Pre-registration : Submit study protocols to platforms like Open Science Framework to mitigate publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.